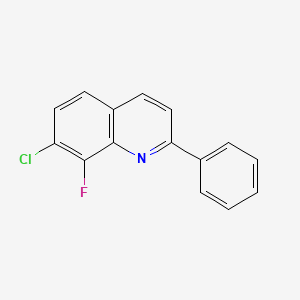

7-Chloro-8-fluoro-2-phenylquinoline

Description

7-Chloro-8-fluoro-2-phenylquinoline is a halogenated quinoline derivative characterized by a chlorine atom at position 7, a fluorine atom at position 8, and a phenyl substituent at position 2 of the quinoline core. This compound belongs to a class of molecules with significant interest in medicinal and agrochemical research due to the synergistic effects of halogenation and aromatic substitution on bioactivity .

Properties

IUPAC Name |

7-chloro-8-fluoro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN/c16-12-8-6-11-7-9-13(18-15(11)14(12)17)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCMXJVMCJTOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727497 | |

| Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867164-92-9 | |

| Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoro-2-phenylquinoline can be achieved through various methods. One common approach involves the nucleophilic substitution of halogen atoms on a quinoline precursor. For example, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield 7-fluoro-5,6,8-trichloroquinoline, which can then be further modified to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, in cross-coupling reactions is common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-fluoro-2-phenylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines or thiols are employed under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, making it a candidate for drug development targeting bacterial infections. Studies show that modifications at specific positions can enhance antimicrobial efficacy against various strains, including Escherichia coli and Candida albicans.

- Anticancer Properties : 7-Chloro-8-fluoro-2-phenylquinoline has shown potential in inhibiting cancer cell proliferation. Research indicates that certain derivatives demonstrate selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma) with IC50 values below 50 μM .

- Antimalarial Activity : This compound is under investigation for its antimalarial properties, with preclinical studies indicating promising results against Plasmodium falciparum. Formulation challenges remain for achieving effective therapeutic doses .

2. Biological Research

- Enzyme Inhibition Studies : The compound serves as a valuable tool in studying enzyme inhibition mechanisms. It has been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes and disease pathways, including cancer and metabolic disorders .

- Biological Pathway Investigation : As a probe for biological pathways, this quinoline derivative helps elucidate the roles of specific enzymes and receptors in cellular signaling.

3. Industrial Applications

- Material Science : The unique properties of this compound make it suitable for applications in the production of liquid crystals and dyes. Its chemical stability and reactivity allow it to be utilized in advanced materials development.

Antimicrobial Activity Overview

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 32 µg/mL |

| This compound | Antifungal | Candida albicans | 16 µg/mL |

Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | <50 |

| This compound | HCT-116 (Colon) | <50 |

| This compound | HeLa (Cervical) | <50 |

Case Studies

Case Study 1: Antimalarial Research

A study focused on the optimization of antimalarial compounds derived from quinoline structures highlighted the efficacy of this compound against Plasmodium falciparum. The research emphasized the need for improved formulations to enhance bioavailability at therapeutic doses, paving the way for clinical trials aimed at one-dose cures .

Case Study 2: Enzyme Inhibition and Cancer Therapy

Research on PI3K inhibitors has demonstrated that modifications to the structure of quinolines can yield potent inhibitors with therapeutic potential in treating various cancers. The selectivity of this compound against PI3K isoforms positions it as a promising candidate for further drug development .

Mechanism of Action

The mechanism of action of 7-Chloro-8-fluoro-2-phenylquinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective as an antibacterial or antiviral agent . Additionally, the compound’s ability to interfere with DNA synthesis and repair mechanisms contributes to its antineoplastic activity .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- 8-Chloro-6-fluoroquinoline (CAS 22319-88-6): Substituents: Cl (position 8), F (position 6). The reversed halogen positions compared to the target compound alter electronic distribution. Molecular Weight: 183.6 g/mol (C₉H₅ClFN).

- 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid: Substituents: Cl (position 7), 3-Cl-phenyl (position 2), methyl (position 8), carboxylic acid (position 4). The carboxylic acid group introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to the target compound. The dual chlorine atoms increase molecular weight (332.18 g/mol) and may amplify toxicity risks .

- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Substituents: Cl (position 7), F (position 6), nitro (position 8), ester (position 3), cyclopropyl (position 1). The ester and cyclopropyl groups contribute to steric bulk, which may limit bioavailability compared to the target compound’s simpler phenyl group .

Data Table: Key Properties of Comparable Quinoline Derivatives

*Calculated based on molecular formula C₁₅H₁₀ClFN.

Biological Activity

Overview

7-Chloro-8-fluoro-2-phenylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by the presence of both chlorine and fluorine atoms. This unique structure enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is with a molecular weight of approximately 255.7 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of various derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes in pathogens. This mechanism underlies its effectiveness as an antibacterial and antiviral agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound's unique halogen substitutions enhance its interaction with microbial targets, leading to increased efficacy in inhibiting bacterial growth .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies have shown that it possesses activity against several viruses, including coronaviruses. For instance, it was found to inhibit the replication of SARS-CoV-2 with an effective concentration (EC50) ranging from 6 μM to 13 μM, indicating potential as a therapeutic agent against COVID-19 . The selectivity index (SI), which measures the safety margin of the compound, was favorable in these studies.

Anticancer Properties

In addition to its antimicrobial and antiviral activities, this compound has been investigated for anticancer effects. It has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent .

Study on Antiviral Efficacy

A recent study evaluated various quinoline derivatives for their antiviral activity against SARS-CoV-2. Among the tested compounds, this compound displayed significant inhibition of viral replication, particularly through its action on viral helicase enzymes . Table 1 summarizes the antiviral activities observed:

| Compound | EC50 (μM) | SI (Selectivity Index) |

|---|---|---|

| This compound | 6 - 13 | >10 |

| Hydroxychloroquine | 1.3 | <5 |

| CQ (Chloroquine) | 1.3 | <5 |

Antimicrobial Activity Assessment

In another study focused on antimicrobial effects, the compound was tested against multiple bacterial strains. The results indicated that it had comparable MIC values to traditional antibiotics like penicillin and tetracycline, highlighting its potential as a novel antimicrobial agent . Table 2 provides details on the antimicrobial efficacy:

| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 8 |

| Escherichia coli | 16 | Tetracycline | 16 |

| Pseudomonas aeruginosa | 32 | Ciprofloxacin | 32 |

Q & A

Q. How can researchers integrate heterogeneous data (e.g., in vitro/in vivo) into a cohesive mechanistic model?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.